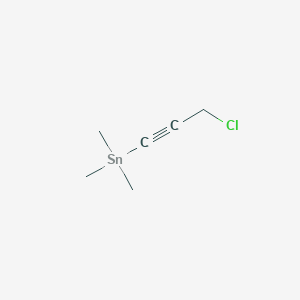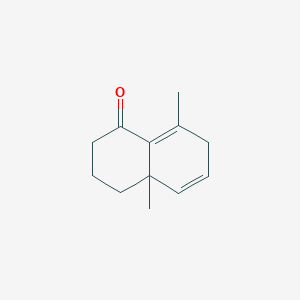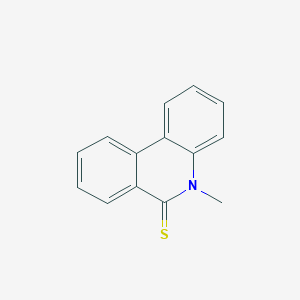
Octyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate is a chemical compound known for its stability and unique properties. It is a derivative of 4-hydroxy-2,2,6,6-tetramethylpiperidine, which is commonly used in various industrial and research applications due to its ability to act as a stable free radical.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate typically involves the esterification of 4-hydroxy-2,2,6,6-tetramethylpiperidine with octyl carboxylate. The reaction is usually carried out under acidic conditions with a catalyst to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Octyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium tungstate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halides and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Applications De Recherche Scientifique
Octyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a stable free radical in various chemical reactions and as a catalyst in oxidation processes.
Biology: It has been studied for its potential antioxidant properties and its ability to scavenge reactive oxygen species.
Medicine: Research has explored its potential therapeutic effects in conditions related to oxidative stress.
Industry: It is used as a stabilizer in plastics and as a polymerization inhibitor.
Mécanisme D'action
The compound exerts its effects primarily through its ability to act as a stable free radical. It can scavenge reactive oxygen species, thereby reducing oxidative stress. The molecular targets and pathways involved include the inhibition of oxidative stress pathways and the stabilization of free radicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its antioxidant properties and used in similar applications.
2,2,6,6-tetramethylpiperidine: Another related compound with similar stability and reactivity.
Uniqueness
Octyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate is unique due to its octyl ester group, which enhances its solubility and stability in various solvents. This makes it particularly useful in industrial applications where stability and solubility are crucial.
Propriétés
Numéro CAS |
65402-63-3 |
|---|---|
Formule moléculaire |
C18H35NO3 |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
octyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C18H35NO3/c1-6-7-8-9-10-11-12-22-15(20)18(21)13-16(2,3)19-17(4,5)14-18/h19,21H,6-14H2,1-5H3 |
Clé InChI |
KMHXNLVSEZJIAE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C1(CC(NC(C1)(C)C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



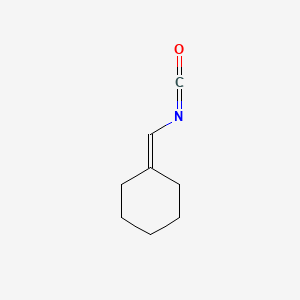
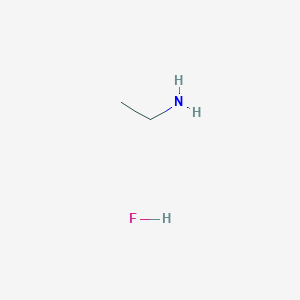






![4-[Bis(2-chloroethyl)amino]-2-chlorobenzaldehyde](/img/structure/B14474996.png)
